3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole
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Overview
Description
The compound “3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities and are commonly used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has bromine and fluorine substituents, which are halogens, and a phenyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, often involving the substitution of the halogen atoms or the addition of groups to the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and fluorine in the compound can significantly affect its reactivity, boiling point, and polarity .Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Azolylmethyl-dihydrothiazolotriazoles : The reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with different NH-azoles have led to the creation of azolylmethyl-dihydrothiazolotriazoles. This illustrates a method for synthesizing complex molecules potentially useful in various chemical and pharmaceutical applications (Khaliullin et al., 2014).
Versatile Synthesis of Fluorotriazoles : A study demonstrated the selective synthesis of 1-benzyl-3-bromo-5fluoro-1H-[1,2,4]triazole through the reaction of 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole with cesium fluoride, highlighting a pathway to synthesizing fluorinated triazole derivatives with potential utility in chemical research (Zumbrunn, 1998).
Dibromo-Triazole Amination : Research into the amination of dibromo-triazoles using hydroxylamine-O-sulphonic acid showcases the synthesis of amino derivatives, pivotal for creating functional materials with high biological activity and potential applications in materials chemistry (Yu et al., 2014).
Biological and Pharmacological Studies
Antimicrobial Properties : Some studies have focused on the antimicrobial activities of 1,2,4-triazole derivatives. The introduction of halogen substituents was found to enhance these properties, indicating potential applications in developing new antimicrobial agents (Desabattina et al., 2014).
Anticonvulsant and Antispastic Potential : Research on isomeric (alkylthio)-1,2,4-triazoles has shown that some derivatives are selective antagonists of strychnine-induced convulsions, suggesting potential applications as anticonvulsant and antispastic agents. This highlights the relevance of triazole derivatives in neurological research (Kane et al., 1994).
Synthesis of Novel Compounds
- Thietanyl Protection in Triazole Synthesis : The development of methods using thietanyl protection for synthesizing 5-aryloxy and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles from 3,5-dibromo-1,2,4-triazole showcases innovative approaches to compound synthesis, with implications for further chemical and pharmaceutical research (Khaliullin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br3FN3/c10-6-2-1-5(7(13)3-6)4-16-9(12)14-8(11)15-16/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZMCZSOCBBHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br3FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole |
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